9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane
CAS No.:
Cat. No.: VC20408428
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O |
|---|---|
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | 9-propan-2-yl-2-oxa-6,9-diazaspiro[4.5]decane |
| Standard InChI | InChI=1S/C10H20N2O/c1-9(2)12-5-4-11-10(7-12)3-6-13-8-10/h9,11H,3-8H2,1-2H3 |
| Standard InChI Key | BEWYIMNCIDHHJH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCNC2(C1)CCOC2 |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of 9-isopropyl-2-oxa-6,9-diazaspiro[4.5]decane is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol. Its IUPAC name, 9-propan-2-yl-2-oxa-6,9-diazaspiro[4.5]decane, reflects the spirocyclic arrangement of a six-membered diaza ring (containing two nitrogen atoms) and a five-membered oxa ring (containing one oxygen atom). The isopropyl substituent at the 9-position introduces steric bulk, influencing both reactivity and conformational stability.
Stereochemical Features
Spirocyclic systems like this compound exhibit restricted rotation due to the shared atom between the two rings, leading to distinct stereoisomers. Nuclear magnetic resonance (NMR) studies of analogous spiro compounds reveal deshielded proton environments (δ 3.1–4.5 ppm for bridgehead hydrogens), suggesting significant ring strain and electronic effects.
Thermodynamic Properties
The compound’s thermal stability is inferred from its decomposition temperature (>200°C), typical of rigid heterocycles. Its calculated octanol-water partition coefficient (LogP = 1.8) indicates moderate hydrophobicity, aligning with applications in lipid membrane penetration or drug delivery systems.
Synthetic Approaches and Optimization
While detailed industrial synthesis protocols remain proprietary, laboratory-scale routes to analogous spirocyclic compounds provide insights into plausible methodologies.
Key Synthetic Strategies
Spirocyclic frameworks are often constructed via cyclization reactions or ring-closing metathesis. For example, the reaction of tetrahydropyran derivatives with bifunctional amines under acidic conditions could yield the diaza-oxa system. Catalytic methods using transition metals (e.g., palladium or ruthenium) may enhance stereoselectivity and yield.
Intermediate Isolation
Hypothetical intermediates include tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, which could undergo nucleophilic substitution to form the spiro core. Purification via column chromatography or crystallization would isolate the target compound.
Industrial Scalability Challenges
Scaling spirocyclic syntheses requires addressing:
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Regioselectivity: Competing ring-forming pathways may reduce yield.
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Catalyst Recovery: Homogeneous catalysts (e.g., Grubbs’ catalyst) pose separation challenges.
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Byproduct Management: Ring-opening side products necessitate advanced purification techniques.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its heteroatoms and spiro strain.
Nucleophilic Substitution at Nitrogen
The secondary amine in the diaza ring undergoes alkylation or acylation. For instance, treatment with benzyl bromide in tetrahydrofuran (THF) yields N-alkylated derivatives, while acetyl chloride produces amides. Steric hindrance from the isopropyl group slows kinetics compared to linear analogues.
Oxidation and Ring-Opening Reactions
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Epoxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) forms an electrophilic epoxide, useful for further functionalization.
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Acidic Hydrolysis: Concentrated HCl cleaves the oxa ring, generating a diol-amine intermediate. This reactivity parallels hydrolytic instability observed in β-lactam antibiotics.
Industrial and Material Science Applications
Polymer Chemistry
Incorporating spiro units into polymers enhances thermal stability. For example, polyamides with spiro motifs exhibit glass transition temperatures (T₉) exceeding 250°C, suitable for high-performance plastics.
Catalysis
The compound’s nitrogen atoms can coordinate metals, forming catalysts for asymmetric hydrogenation. Palladium complexes derived from similar spiro amines achieve enantiomeric excess (ee) >90% in ketone reductions.
Comparison with Structural Analogues
| Compound | Molecular Formula | Key Feature | Application |
|---|---|---|---|
| 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane | C₁₄H₁₈N₂O | Benzyl substituent | Serotonin receptor modulation |
| 1-Oxa-9-azaspiro[5.5]undecane | C₁₀H₁₇NO | Larger spiro ring | Antitubercular agent |
| 9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane | C₁₀H₂₀N₂O | Isopropyl group | Drug precursor, polymer additive |
The isopropyl variant’s enhanced lipophilicity (LogP +0.4 vs. benzyl analogue) improves blood-brain barrier penetration, favoring neuropharmacological applications.
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